molecular formula C17H19NO2 B14325748 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol CAS No. 106201-20-1

2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol

Cat. No.: B14325748
CAS No.: 106201-20-1
M. Wt: 269.34 g/mol
InChI Key: DWALAYZAQKBOKE-UHFFFAOYSA-N
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Description

2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a benzyl group and an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol typically involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: A benzoxazine derivative with glucoside moiety.

    2H-1,4-Benzodiazepin-2-one: A benzodiazepine derivative with similar structural features.

    3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: A benzimidazole-tethered benzoxazine analogue.

Uniqueness

2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethan-1-ol is unique due to its specific benzyl and ethan-1-ol substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

106201-20-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-2-yl)ethanol

InChI

InChI=1S/C17H19NO2/c19-11-10-15-13-18(12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-15/h1-9,15,19H,10-13H2

InChI Key

DWALAYZAQKBOKE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)CCO

Origin of Product

United States

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